1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine
Description
1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is a heterocyclic compound featuring a 2,3-dihydroindole (indoline) scaffold substituted at the 1-position with a pyridine-3-carbonyl group and at the 5-position with an amine. Its synthesis likely involves coupling a pyridine-3-carbonyl chloride with a 2,3-dihydroindole precursor, analogous to methods described for related compounds ().
Properties
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-12-3-4-13-10(8-12)5-7-17(13)14(18)11-2-1-6-16-9-11/h1-4,6,8-9H,5,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBINZXOMLZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine typically involves the condensation of pyridine-3-carboxylic acid with 2,3-dihydro-1H-indole-5-amine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or carbonyl derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: N-oxides and carbonyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The 2,3-dihydro-1H-indol-5-amine scaffold is a versatile framework modified with diverse substituents to tune biological activity, solubility, or stability. Below is a comparison of 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine with structurally analogous compounds:
Table 1: Comparison of Key Structural Features
Key Observations:
Electron-Withdrawing vs. Cyclopropanesulfonyl and isopropyl sulfonyl substituents () may enhance metabolic stability compared to ester or amide-linked groups.
Solubility and Bioavailability :
- The pyridine-3-carbonyl group may improve water solubility due to its polar nature, whereas sulfonyl or tetrahydropyranyl groups () could increase lipophilicity, affecting membrane permeability.
Biological Activity :
- While specific data for the target compound are lacking, related indoline derivatives exhibit diverse activities. For example, sulfonamide-substituted indolines are explored as kinase inhibitors (), and 1-(indolin-5-yl)methanamines show promise in CNS drug discovery ().
Biological Activity
1-(Pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Information
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.27 g/mol
- CAS Number : 927996-80-3
- SMILES Notation : C1CN(C2=C1C=C(C=C2)N)C(=O)C3=CN=CC=C3
- InChIKey : YEFBINZXOMLZTB-UHFFFAOYSA-N
Overview of Biological Activities
The compound exhibits a range of biological activities primarily associated with indole derivatives. Indole-containing compounds are known for their diverse pharmacological properties, including:
- Anticancer Activity : Many indole derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : Indole compounds often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that indole derivatives can act against bacterial and fungal infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including those structurally related to 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine. For instance, Zhang et al. (2023) reported that indole-based compounds exhibited significant cytotoxicity against human cancer cell lines such as H460, A549, and HT-29. The presence of the indole moiety is crucial for enhancing the activity against these cells .
The exact mechanism of action for 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell proliferation and apoptosis pathways. Indole derivatives often modulate signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer progression .
Table 1: Summary of Biological Activities of Indole Derivatives
Q & A
Q. What are the recommended synthetic routes for 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, and how can reaction conditions be optimized?
A common synthetic approach involves multi-component reactions under reflux conditions. For example, analogous indole derivatives have been synthesized using 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol, followed by purification via column chromatography . Optimization may include varying solvents (e.g., ethanol vs. DMF), temperature gradients, and catalytic additives (e.g., acetic acid) to enhance yield and purity. Reaction progress should be monitored via TLC or HPLC.
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly for verifying the pyridine carbonyl and dihydroindole moieties . Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while IR spectroscopy can identify functional groups like the carbonyl stretch (~1650–1700 cm⁻¹) . For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement is recommended for absolute configuration determination .
Q. How can researchers assess the preliminary antimicrobial activity of this compound?
Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Aspergillus niger). Zone-of-inhibition assays on agar plates provide complementary data. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are essential to validate results .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data during structural refinement?
Crystallographic contradictions, such as twinning or disorder, can be addressed using SHELXL’s robust refinement tools. For high-resolution data, anisotropic displacement parameters improve model accuracy. Twinned data require the HKLF 5 format in SHELXL to handle overlapping reflections . Hydrogen bonding and π-π stacking interactions should be validated against electron density maps (e.g., Fo-Fc maps) to resolve ambiguities.
Q. How can molecular docking simulations elucidate the interaction mechanisms between this compound and target proteins like the androgen receptor (AR)?
Docking software (e.g., AutoDock Vina) can predict binding poses by simulating ligand-receptor interactions. Key steps include:
- Preparing the ligand (protonation states, energy minimization).
- Grid box placement around the AR ligand-binding domain (residues LEU704, GLY708).
- Scoring binding affinities (ΔG values) and analyzing hydrogen bonds/hydrophobic contacts .
For validation, compare docking results with mutagenesis studies or co-crystal structures (if available).
Q. What experimental approaches are used to evaluate the environmental fate and biodegradation pathways of this compound?
Long-term ecological studies should combine:
- Laboratory assays : Aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) to assess metabolic breakdown.
- Computational modeling : Quantitative Structure-Activity Relationship (QSAR) models to predict persistence and bioaccumulation .
- Ecotoxicology : In vitro assays (e.g., algal growth inhibition, Daphnia mortality) to evaluate acute/chronic toxicity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate force field parameters in docking studies to ensure accurate ligand flexibility.
- Validate assay conditions : Check for false negatives due to solubility issues (e.g., using DMSO concentration ≤1%).
- Cross-reference with structural analogs : Compare results with structurally related compounds to identify SAR trends .
Methodological Best Practices
Q. What quality control measures are critical for reproducible synthesis?
- Purity checks : HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values).
- Batch consistency : Use standardized protocols for solvent drying and reagent stoichiometry.
Q. How can researchers enhance the reliability of molecular docking results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
